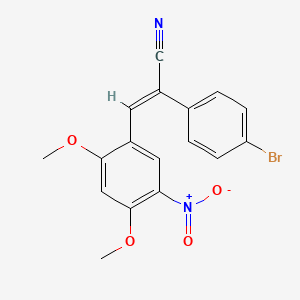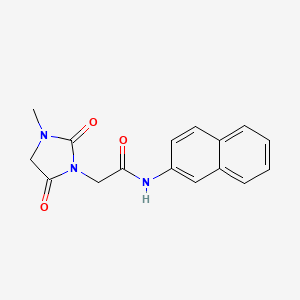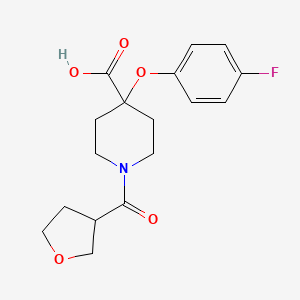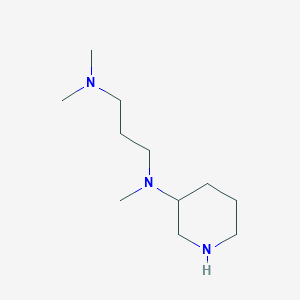
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, also known as BDMAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of material science, medicinal chemistry, and organic synthesis. BDMAN is a yellow crystalline solid with a molecular weight of 396.2 g/mol and a melting point of 171-173°C.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions, as a building block for the synthesis of organic materials, and as a potential anticancer agent. In one study, 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile was used as a fluorescent probe for detecting copper ions in living cells, demonstrating its potential for use in biological imaging. In another study, 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile was used as a building block for the synthesis of a new type of organic material with potential applications in optoelectronics.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is necessary for cell division. This mechanism is similar to that of other anticancer agents, such as paclitaxel and vinblastine. 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have cytotoxic effects on a variety of cancer cell lines, including ovarian, breast, and lung cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation. However, the biochemical and physiological effects of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. It also has potential applications in a variety of fields, including material science, medicinal chemistry, and organic synthesis. However, one limitation of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its cytotoxicity, which limits its use in certain types of experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile. One area of interest is the development of new anticancer agents based on the structure of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile. Another area of interest is the use of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile as a building block for the synthesis of new types of organic materials with potential applications in optoelectronics and other fields. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, which could lead to new insights into its potential applications.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile involves the reaction between 2,4-dimethoxy-5-nitrobenzaldehyde and 4-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The reaction is catalyzed by palladium acetate and triphenylphosphine, and the product is purified by recrystallization from ethanol. The yield of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is typically around 65-70%.
Eigenschaften
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c1-23-16-9-17(24-2)15(20(21)22)8-12(16)7-13(10-19)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQPCMOJVHISRA-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B5493137.png)

![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B5493163.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)


![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)
![4-allyl-4-methoxy-1-{[5-(phenoxymethyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B5493239.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)